Cas no 2106867-51-8 (3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester)

3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester
- EN300-6321089
- 2106867-51-8
- ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
-
- Inchi: 1S/C10H19NO2/c1-4-13-9(12)7-8-5-6-11-10(8,2)3/h8,11H,4-7H2,1-3H3
- InChI Key: HSBZNIIPCBHBML-UHFFFAOYSA-N
- SMILES: N1CCC(CC(OCC)=O)C1(C)C
Computed Properties
- Exact Mass: 185.141578849g/mol
- Monoisotopic Mass: 185.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1
Experimental Properties
- Density: 0.939±0.06 g/cm3(Predicted)
- Boiling Point: 230.6±13.0 °C(Predicted)
- pka: 10.97±0.10(Predicted)
3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6321089-10.0g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 10.0g |
$4729.0 | 2025-03-15 | |
Enamine | EN300-6321089-0.05g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 0.05g |
$924.0 | 2025-03-15 | |
Enamine | EN300-6321089-1.0g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 1.0g |
$1100.0 | 2025-03-15 | |
Enamine | EN300-6321089-5.0g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 5.0g |
$3189.0 | 2025-03-15 | |
Enamine | EN300-6321089-0.25g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 0.25g |
$1012.0 | 2025-03-15 | |
Enamine | EN300-6321089-0.5g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 0.5g |
$1056.0 | 2025-03-15 | |
Enamine | EN300-6321089-0.1g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 0.1g |
$968.0 | 2025-03-15 | |
Enamine | EN300-6321089-2.5g |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
2106867-51-8 | 95.0% | 2.5g |
$2155.0 | 2025-03-15 |
3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester Related Literature
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester
3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester (CAS No. 2106867-51-8): A Comprehensive Overview
3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 2106867-51-8, is a compound of significant interest in the field of chemical and biomedical research. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique structural features of this molecule, particularly its ethyl ester functionality and the presence of two methyl groups at the 2-position of the pyrrolidine ring, contribute to its distinctive chemical properties and biological interactions.
The synthesis and characterization of 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester have been subjects of extensive research due to its potential role as a key intermediate in the development of novel therapeutic agents. The compound's molecular structure suggests that it may exhibit properties such as chelation with metal ions, which is a critical feature in many drug formulations aimed at targeting specific biological pathways. Additionally, the presence of functional groups that can undergo further chemical modifications makes this compound a valuable building block for medicinal chemists.
In recent years, there has been growing interest in pyrrolidine derivatives as pharmacophores due to their ability to interact with biological targets in a highly specific manner. For instance, studies have shown that certain pyrrolidine-based compounds can modulate enzyme activity and receptor binding, making them promising candidates for treating various diseases. The ethyl ester group in 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester not only influences its solubility but also provides a site for further derivatization, enabling the creation of more complex and potent molecules.
One of the most compelling aspects of this compound is its potential application in the development of drugs targeting neurological disorders. Pyrrolidine derivatives have been found to interact with neurotransmitter systems, suggesting their utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The dimethyl substitution at the 2-position of the pyrrolidine ring enhances the compound's ability to cross the blood-brain barrier, a crucial factor for effective central nervous system (CNS) drug delivery. This property has prompted researchers to explore its use as a scaffold for designing novel neuroprotective agents.
The chemical stability and reactivity of 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester are also areas of active investigation. Researchers have been examining how different reaction conditions affect its structural integrity and how it can be incorporated into larger molecular frameworks without losing its biological activity. These studies are essential for optimizing synthetic routes and ensuring that the compound maintains its efficacy throughout various stages of drug development.
Moreover, the environmental impact and biodegradability of this compound have been scrutinized in recent studies. Understanding how 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester behaves in different environmental conditions is crucial for assessing its potential use in industrial applications and ensuring that it does not pose any ecological risks. These studies have revealed that the compound exhibits moderate biodegradability under certain conditions, suggesting that it can be safely used without significant environmental harm.
The role of computational chemistry in studying 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester cannot be overstated. Advanced computational methods have enabled researchers to predict the compound's behavior at a molecular level with high accuracy. This has facilitated the design of experiments and has helped in understanding complex interactions between this compound and biological targets. Such computational insights are invaluable in drug discovery processes, as they can significantly reduce the time and cost associated with experimental trials.
In conclusion, 3-Pyrrolidineacetic acid, 2,2-dimethyl-, ethyl ester (CAS No. 2106867-51-8) is a multifaceted compound with promising applications in pharmaceuticals and biotechnology. Its unique structural features make it an attractive candidate for further research and development. As our understanding of its properties continues to grow, so does its potential to contribute to advancements in medicine and industry. The ongoing studies into its synthesis, reactivity, environmental impact, and biological activity underscore its importance as a subject of scientific inquiry.
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